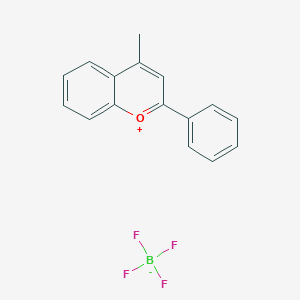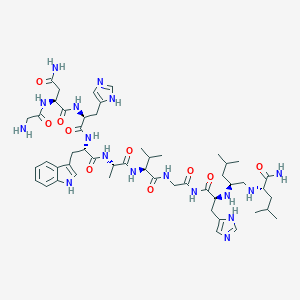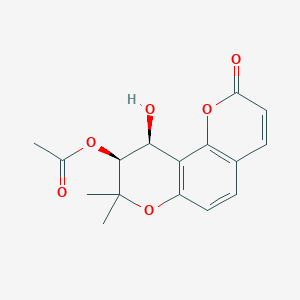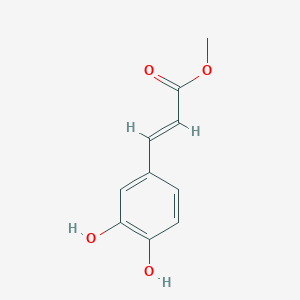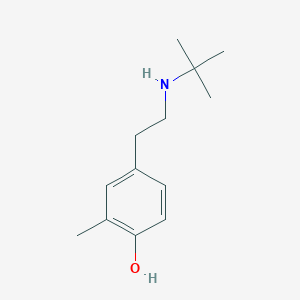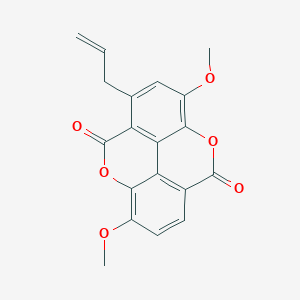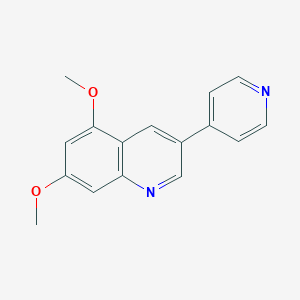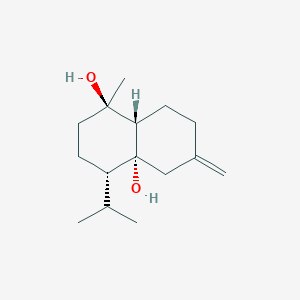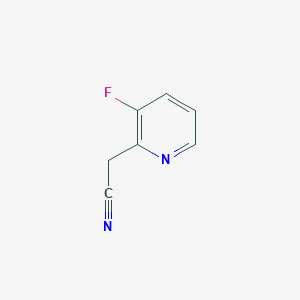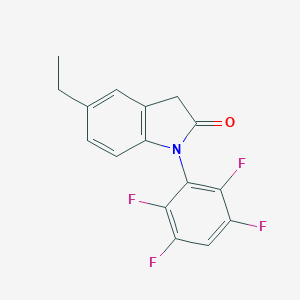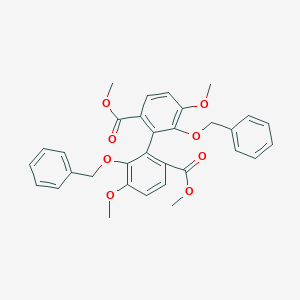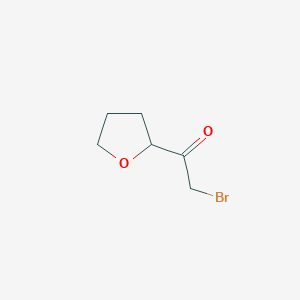
2-Bromo-1-(oxolan-2-yl)ethan-1-one
Übersicht
Beschreibung
2-Bromo-1-(oxolan-2-yl)ethan-1-one is a chemical compound that is widely used in scientific research. It is a white crystalline solid with a molecular formula of C6H9BrO2 and a molecular weight of 199.04 g/mol. In
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(oxolan-2-yl)ethan-1-one is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Bromo-1-(oxolan-2-yl)ethan-1-one. However, it has been shown to have low toxicity and is not considered to be mutagenic or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Bromo-1-(oxolan-2-yl)ethan-1-one in lab experiments is its versatility in organic synthesis. It can be used to synthesize a variety of compounds, making it a useful reagent for researchers. However, one limitation is its cost, which can be prohibitive for some research projects.
Zukünftige Richtungen
There are several future directions for research involving 2-Bromo-1-(oxolan-2-yl)ethan-1-one. One area of interest is the development of new synthetic methods using this reagent. Additionally, there is potential for its use in the synthesis of novel pharmaceuticals and agrochemicals. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(oxolan-2-yl)ethan-1-one is commonly used in scientific research as a reagent in organic synthesis. It is used to synthesize a variety of compounds, including chiral epoxides, β-lactams, and γ-lactones. Additionally, it is used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Eigenschaften
CAS-Nummer |
141061-17-8 |
|---|---|
Produktname |
2-Bromo-1-(oxolan-2-yl)ethan-1-one |
Molekularformel |
C6H9BrO2 |
Molekulargewicht |
193.04 g/mol |
IUPAC-Name |
2-bromo-1-(oxolan-2-yl)ethanone |
InChI |
InChI=1S/C6H9BrO2/c7-4-5(8)6-2-1-3-9-6/h6H,1-4H2 |
InChI-Schlüssel |
NOYOYKREDRZQSD-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)CBr |
Kanonische SMILES |
C1CC(OC1)C(=O)CBr |
Synonyme |
Ethanone, 2-bromo-1-(tetrahydro-2-furanyl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

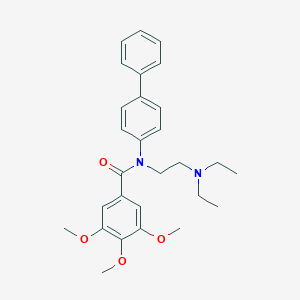
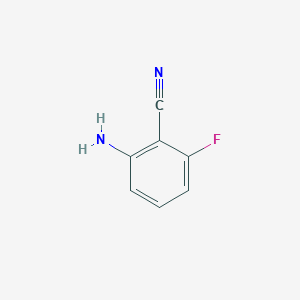
![1-[(4-Carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride](/img/structure/B142696.png)
